molecular formula C13H18BrNO2 B13593001 tert-butylN-[2-(2-bromoethyl)phenyl]carbamate

tert-butylN-[2-(2-bromoethyl)phenyl]carbamate

Cat. No.: B13593001
M. Wt: 300.19 g/mol
InChI Key: XSCOAMWNMCCMNS-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a bromoethyl group, and a phenylcarbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as potassium bisulfate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidized derivatives such as alcohols or carboxylic acids.

    Reduction Products: Reduced forms like amines.

Scientific Research Applications

Chemistry: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated spacers and other functionalized compounds .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. It is used to create molecules that can act as enzyme inhibitors or receptor modulators .

Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials that require specific functional groups .

Mechanism of Action

The mechanism of action of tert-butylN-[2-(2-bromoethyl)phenyl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in substitution reactions, while the carbamate moiety can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .

Comparison with Similar Compounds

Uniqueness: tert-ButylN-[2-(2-bromoethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of both the bromoethyl and phenylcarbamate groups allows for a wide range of chemical transformations .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

XSCOAMWNMCCMNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCBr

Origin of Product

United States

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